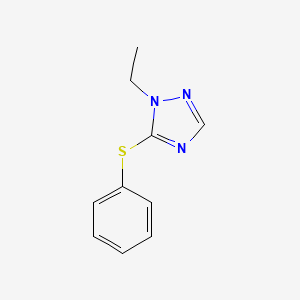

1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

1-ethyl-5-phenylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3S/c1-2-13-10(11-8-12-13)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

KVKGLTLXBQGUFR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of 1 Ethyl 5 Phenylthio 1h 1,2,4 Triazole

Pioneering Synthetic Routes for 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole

While a dedicated synthetic route for This compound is not extensively documented in seminal literature, its structure suggests a logical synthetic pathway based on well-established reactions. The most plausible approach involves the initial formation of a 1-ethyl-substituted 1,2,4-triazole-5-thione precursor, followed by the introduction of the phenylthio group via S-phenylation.

Cyclization of Ethyl Hydrazinecarboxylate with Phenyl Isothiocyanate

A foundational method for constructing the 1,2,4-triazole-thione scaffold involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. researchgate.netresearchgate.net This process typically occurs in two stages: the initial formation of a thiosemicarbazide (B42300) intermediate, followed by a cyclization step.

In a representative synthesis, reacting a hydrazide with an isothiocyanate, such as phenyl isothiocyanate, yields a 1,4-substituted thiosemicarbazide. researchgate.net This intermediate can then undergo intramolecular cyclization, usually in the presence of a base like sodium hydroxide, to form the 4-substituted-1,2,4-triazole-3-thione ring system. researchgate.netorientjchem.org

For the synthesis of the precursor to the title compound, a similar strategy can be employed starting with ethylhydrazine (B1196685) and a thiocarbonyl source. The reaction of Ethylhydrazine with Carbon disulfide in a basic medium, followed by acidification, is a common method to produce 4-Ethyl-4H-1,2,4-triazole-3-thiol . Alternatively, reacting Ethyl isothiocyanate with Hydrazine would produce 4-Ethyl-3-thiosemicarbazide , which upon cyclization, yields the same triazole-thiol precursor. nih.gov

The final step to obtain This compound would involve the S-phenylation of the triazole-thiol intermediate. This is an alkylation-type reaction where the thiol is deprotonated with a base to form a thiolate, which then acts as a nucleophile to attack a phenyl-donating electrophile, such as a halobenzene, although such direct arylation can be challenging. A more common laboratory approach involves using an activated aryl halide or a metal-catalyzed cross-coupling reaction. The alkylation of mercapto-triazoles at the exocyclic sulfur atom is a well-established method to produce S-substituted derivatives. researchgate.net

General Principles and Diverse Approaches for 1,2,4-Triazole (B32235) Ring Construction

The synthesis of the 1,2,4-triazole ring is a mature field with a multitude of established methods. These strategies often rely on the formation of the heterocyclic ring from linear precursors through cyclization reactions.

Cyclocondensation and Annulation Reactions of Precursors

Cyclocondensation reactions are a primary method for forming the 1,2,4-triazole ring. These reactions involve the joining of two or more molecules, or different parts of the same molecule, with the elimination of a small molecule like water or ammonia (B1221849).

A classic example is the Pellizzari reaction , where amides and acyl hydrazides react to form 3,5-disubstituted-1,2,4-triazoles. researchgate.net Another fundamental method is the Einhorn-Brunner reaction , which involves the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net

More contemporary methods involve the oxidative cyclization of amidrazones with aldehydes. nih.gov Annulation strategies, where a new ring is fused onto an existing one, have also been developed. A base-mediated deamination annulation strategy allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazines, notable for its tolerance of various functional groups.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like 1,2,4-triazoles. These strategies are highly valued for their ability to rapidly generate diverse molecular libraries.

Several MCRs for 1,2,4-triazole synthesis have been developed. One such process enables the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. organic-chemistry.org Another notable MCR involves an electrochemical process using aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) to yield 1,5-disubstituted 1,2,4-triazoles, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

| Reaction Type | Precursors | Key Features | Reference(s) |

| Pellizzari Reaction | Amides, Acyl Hydrazides | Thermal condensation | researchgate.net |

| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Acid-catalyzed condensation | researchgate.net |

| Deamination Annulation | Nitriles, Hydrazines | Base-mediated, liberates ammonia | |

| Electrochemical MCR | Aryl hydrazines, Aldehydes, NH4OAc | Avoids strong oxidants/metal catalysts | organic-chemistry.org |

| Anilines-based MCR | Anilines, Aminopyridines | Direct synthesis of 1-aryl-1,2,4-triazoles | organic-chemistry.org |

Catalytic Systems in 1,2,4-Triazole Synthesis

The use of catalysts has revolutionized the synthesis of 1,2,4-triazoles, enabling milder reaction conditions, improved yields, and greater control over regioselectivity. Both metal-based and metal-free catalytic systems are employed.

Transition Metal-Catalyzed Transformations (e.g., Copper-Mediated Cycloadditions)

Transition metals, particularly copper, are widely used to catalyze the formation of 1,2,4-triazoles. Copper catalysts are attractive due to their low cost, ready availability, and versatile reactivity.

Copper-catalyzed reactions often proceed via oxidative coupling or cycloaddition pathways. A prominent example is the copper-catalyzed [3+2] cycloaddition of isocyanides with diazonium salts. organic-chemistry.org This reaction exhibits catalyst-controlled regioselectivity: copper(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles, whereas silver(I) catalysis selectively produces the 1,3-disubstituted isomers. organic-chemistry.org

Another efficient copper-catalyzed method involves the cascade addition-oxidative cyclization of nitriles with amidines, using a supported copper(I) complex as a heterogeneous and recyclable catalyst with air as the green oxidant. organic-chemistry.org These methods highlight the power of copper catalysis to facilitate key bond-forming events (N-C and N-N) required for the assembly of the triazole ring.

| Catalyst System | Reactants | Product Type | Key Advantages | Reference(s) |

| Copper(II) | Isocyanides, Diazonium Salts | 1,5-Disubstituted-1,2,4-triazoles | High regioselectivity, broad scope | organic-chemistry.org |

| Silver(I) | Isocyanides, Diazonium Salts | 1,3-Disubstituted-1,2,4-triazoles | High regioselectivity, broad scope | organic-chemistry.org |

| Phen-MCM-41-CuBr | Nitriles, Amidines | Disubstituted 1,2,4-triazoles | Heterogeneous, recyclable, uses air as oxidant | organic-chemistry.org |

| Copper Catalyst/O₂ | Amidines, Trialkylamines | 1,3-Disubstituted-1,2,4-triazoles | Inexpensive catalyst, green oxidant |

Organocatalytic and Metal-Free Synthetic Protocols

The drive towards more sustainable chemical synthesis has spurred the development of organocatalytic and metal-free routes for the formation of the 1,2,4-triazole ring. These methods circumvent the use of potentially toxic and expensive heavy metals, often offering milder reaction conditions and a broader functional group tolerance. isres.orgfrontiersin.org

One prominent metal-free strategy involves the condensation of amidines with hydrazines. isres.org For the synthesis of this compound, a plausible organocatalytic approach would involve the reaction of a suitable N-ethyl-substituted amidine with a phenylthio-containing hydrazine derivative. The reaction can be promoted by a Brønsted acid catalyst, such as a chiral phosphoric acid, which can also induce atroposelectivity in certain N-aryl 1,2,4-triazoles. nih.gov

Another metal-free approach utilizes a three-component reaction of isothiocyanates, amidines, and hydrazines, which proceeds via a desulfurization and deamination condensation. isres.org This method is advantageous for its environmental friendliness and scalability. isres.org Furthermore, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides represents a metal-free pathway to certain trifluoromethylated 1,2,4-triazoles, showcasing the versatility of halogen-mediated cyclizations. isres.org

Recent advancements have also demonstrated the use of weak organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the synthesis of 1,2,4-triazoles from aryl diazonium salts and 2-aryl-2-isocyanate, highlighting a metal-free decarboxylation and cyclization pathway. frontiersin.org The direct organocatalytic synthesis of various 1,2,3-triazoles has been achieved through enolization, [3+2]-cycloaddition, and hydrolysis reactions, suggesting potential for adaptation to 1,2,4-triazole synthesis. acs.org

Table 1: Examples of Organocatalytic and Metal-Free Synthesis of 1,2,4-Triazole Derivatives

| Catalyst/Promoter | Starting Materials | Product Type | Yield (%) | Reference |

| Iodine | Hydrazones and aliphatic amines | 1,3,5-Trisubstituted 1,2,4-triazoles | Not specified | organic-chemistry.org |

| None (three-component) | Isothiocyanates, amidines, and hydrazines | Fully substituted 1H-1,2,4-triazol-3-amines | High | isres.org |

| Chiral Phosphoric Acid | Prochiral biaryl hydrazides | Atropisomeric N-aryl 1,2,4-triazoles | Up to 91:9 er | nih.gov |

| DBU | 2,4-Diketoesters and azides | 1,4-Disubstituted-1,2,3-triazoles | 76-95% | acs.org |

Enabling Technologies in Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry increasingly leverages enabling technologies to accelerate reaction rates, improve yields, and enhance the sustainability of chemical processes. researchgate.netresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields compared to conventional heating methods. nih.govnih.gov The synthesis of 1,2,4-triazole derivatives has been shown to benefit from microwave assistance. For instance, the condensation of hydrazines with formamide (B127407) to produce substituted 1,2,4-triazoles proceeds efficiently under microwave irradiation without the need for a catalyst. organic-chemistry.org

In the context of this compound, a potential microwave-assisted synthesis could involve the cyclization of a precursor such as an N-ethyl-N'-(phenylthioacetyl)hydrazine derivative. Microwave heating can dramatically shorten the reaction time for such cyclization reactions, from hours to minutes. nih.gov For example, the synthesis of various 1,2,4-triazole-5(4H)-thione derivatives was achieved in 10-25 minutes with high yields under microwave irradiation, compared to several hours with conventional heating. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 min, 78% | 10-25 min, 97% | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours | 33-90 sec, 82% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | >4.0 hours | 1 min, 85% | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the synthesis of 1,2,4-triazoles, this translates to the use of environmentally benign solvents like water, or conducting reactions in the absence of a solvent.

Solvent-free synthesis of 1,2,4-triazole derivatives has been reported, for instance, using HClO4-SiO2 as a recyclable catalyst for the reaction of amidrazones and anhydrides, affording moderate to high yields. frontiersin.orgnih.gov This approach minimizes waste and simplifies product purification.

Aqueous media can also be employed for the synthesis of 1,2,4-triazoles. For example, an eco-friendly method for the synthesis of 1,2,4-triazole-Schiff base derivatives has been developed in an aqueous medium. isres.org The synthesis of 1,2,4-triazoles can also be achieved via an amine oxidase-inspired catalyst in a process that is atom-economical and produces water and ammonia as the only by-products. rsc.org

Post-Synthetic Modifications and Derivatization Strategies of the 1,2,4-Triazole Core

Post-synthetic modification of the 1,2,4-triazole core is a powerful strategy for generating chemical diversity and fine-tuning the properties of the target molecule. isres.orgfrontiersin.org

The 1,2,4-triazole ring possesses distinct reactive sites, allowing for regioselective functionalization. The nitrogen atoms of the triazole ring can be selectively alkylated or arylated. For instance, the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles has been achieved through a copper-enabled three-component reaction. isres.org Furthermore, the C-H bonds of the triazole ring can be selectively arylated under catalytic conditions, providing access to various regioisomers of arylated 1,2,4-triazoles. nih.gov

For this compound, the remaining C-H bond at the 3-position presents a key site for functionalization. Palladium-catalyzed C-H arylation could be employed to introduce an aryl group at this position. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the functionalization. organic-chemistry.org

A wide array of substituents can be introduced onto the 1,2,4-triazole scaffold to modulate its properties. For example, the phenylthio group in this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.

Furthermore, the introduction of substituents on the phenyl ring of the phenylthio group can be achieved either by starting with a substituted thiophenol during the initial synthesis or through post-synthetic modification of the phenyl ring itself via electrophilic aromatic substitution reactions, provided the triazole ring is sufficiently deactivating. The synthesis of various 1,3,5-trisubstituted 1,2,4-triazoles has been achieved through a one-pot, two-step process starting from carboxylic acids and amidines, demonstrating the feasibility of introducing diverse substituents at multiple positions. frontiersin.org

Mechanistic Investigations and Reactivity Studies of 1 Ethyl 5 Phenylthio 1h 1,2,4 Triazole Derivatives

Elucidation of Reaction Pathways and Intermediate Species

The synthesis of 1,2,4-triazole (B32235) derivatives, including 1-ethyl-5-(phenylthio)-1H-1,2,4-triazole, typically proceeds through the formation and subsequent cyclization of key intermediates. The most common pathways involve the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) precursors. dergipark.org.tr

One established route begins with the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate (e.g., ethyl isothiocyanate) in a solvent like ethanol. dergipark.org.tr This step yields an N-acyl/aroyl substituted thiosemicarbazide intermediate. dergipark.org.tr The subsequent intramolecular cyclization of this thiosemicarbazide is typically induced by refluxing in a basic medium, such as aqueous sodium hydroxide, followed by acidification. dergipark.org.tr This process leads to the formation of a 1,2,4-triazole-3-thione. For the specific synthesis of this compound, the phenylthio group can be introduced via S-alkylation of the corresponding triazole-thione with a phenylating agent, or the synthesis can start from a precursor already containing the phenylthio moiety.

Another significant pathway involves the use of amidine reagents. For instance, stable, crystalline oxamide-derived amidine reagents can be prepared and subsequently reacted with hydrazine (B178648) hydrochloride salts. organic-chemistry.org This reaction efficiently generates 1,5-disubstituted-1,2,4-triazole compounds under mild conditions, often in polar solvents like acetic acid or alcohols. organic-chemistry.org

In some cases, oxidative cyclization is employed. Arylidenearylthiosemicarbazides can undergo Cu(II)-catalyzed oxidative C-N bond formation to construct 4,5-disubstituted 1,2,4-triazole-3-thiones. acs.org This demonstrates a preference for C-N over C-S bond formation under these conditions. acs.org Furthermore, disulfide intermediates have been identified in the synthesis of related fused-ring systems, where oxidation of a thiol precursor leads to a disulfide, which then undergoes intramolecular C-H functionalization to form the final product. isres.org

| Pathway | Starting Materials | Key Intermediate(s) | Reaction Conditions | Final Product Type | Citations |

| Thiosemicarbazide Cyclization | Hydrazide, Isothiocyanate | Acyl/Aroyl Thiosemicarbazide | Basic medium (e.g., NaOH), heat | 1,2,4-Triazole-5-thione | dergipark.org.tr |

| Amidine Condensation | Oxamide-derived Amidine, Hydrazine Salt | Amidine Reagent | Mild conditions, polar solvents (e.g., AcOH) | 1,5-Disubstituted 1,2,4-triazole | organic-chemistry.org |

| Oxidative Cyclization | Arylidenearylthiosemicarbazide | — | Cu(II) catalyst, oxidant | 4,5-Disubstituted 1,2,4-triazole-3-thione | acs.org |

| Disulfide Intermediate Pathway | Thiol-substituted Triazole | Disulfide | Oxidation, C-H functionalization | Fused Triazole System | isres.org |

Thermal Stability and Degradation Mechanism Analysis

The thermal stability of 1,2,4-triazole derivatives is a critical parameter for their handling and application. Generally, the 1,2,4-triazole ring is considered more thermally stable than its 1,2,3-triazole isomer. acs.org Theoretical studies indicate that the initial decomposition pathway for the 1,2,4-triazole skeleton has a higher energy barrier (~52 kcal/mol) compared to that of 1,2,3-triazoles (~45 kcal/mol). acs.org

The primary decomposition mechanism for the unsubstituted 1,2,4-triazole is proposed to be a proton transfer (H-transfer) path. acs.org For substituted derivatives, the nature of the substituents significantly influences stability. The thermal decomposition of nitro-1,2,4-triazoles, for example, can be initiated by processes involving the nitro group, which may be competitive with the decomposition of the triazole ring itself. acs.orgresearchgate.net The thermal behavior of various substituted 1,2,4-triazoles has been investigated using techniques like thermogravimetry (TGA) and differential scanning calorimetry (DSC). jocpr.comresearchgate.net These studies show that decomposition often occurs in several overlapping stages, and the stability is directly dependent on the molecular structure. researchgate.net For instance, in one series of compounds, thermal stability was found to be stable up to temperatures in the range of 195–216 °C. researchgate.net

For this compound, degradation would likely involve cleavage of the weakest bonds under thermal stress. Potential initial degradation steps could include the cleavage of the C-S bond of the phenylthio group, the N-N bond within the triazole ring, or C-N bonds. researchgate.net The high nitrogen content of the triazole ring means that its pyrolysis can release a significant amount of gaseous products, such as N₂. researchgate.net The presence of substituents, such as the ethyl and phenylthio groups, will modify the decomposition pathways compared to the parent heterocycle.

Intramolecular Rearrangements and Tautomeric Dynamics

Derivatives of this compound can exhibit dynamic structural phenomena, including tautomerism and intramolecular rearrangements.

A key tautomeric equilibrium in related structures is the thione-thiol tautomerism. For 1,2,4-triazoles with a sulfur substituent at position 5 (or 3), the compound can exist as either a thione (C=S) form or a thiol (-SH) form. Spectroscopic evidence from IR and NMR studies on similar 5-substituted-1,2,4-triazole-3-thiones indicates that the thione tautomer is predominant in both the solid state and in solution. jocpr.com The absence of a thiocarbonyl (C=S) signal around 166 ppm in ¹³C NMR and the presence of an NH proton signal around 14.4 ppm in ¹H NMR are key indicators used to distinguish between S-alkylation and the thione form. nih.gov

A significant intramolecular rearrangement applicable to triazole systems is the Dimroth rearrangement. wikipedia.org This process typically involves the isomerization of heterocycles through ring-opening and ring-closure sequences, leading to the translocation of endocyclic and exocyclic atoms. nih.gov In the context of 1,2,4-triazoles, this can lead to the interconversion of different isomeric forms, for example, the transformation of a acs.orgresearchgate.netbenthamscience.comtriazolo[4,3-c]pyrimidine into a more thermodynamically stable acs.orgresearchgate.netbenthamscience.comtriazolo[1,5-c]pyrimidine. nih.govbenthamscience.com The rearrangement can be catalyzed by acid, base, or heat. nih.govbenthamscience.com The mechanism often involves protonation, followed by ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov For a derivative like this compound, conditions promoting such rearrangements could potentially lead to isomeric structures, altering its chemical identity and properties.

Electronic Influence on Reactivity (e.g., Electrophilic and Nucleophilic Character)

The reactivity of this compound is governed by the electronic properties of its constituent parts: the 1,2,4-triazole ring, the ethyl group, and the phenylthio substituent. The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This generally makes the ring susceptible to nucleophilic attack, although its aromaticity provides considerable stability.

Conversely, the phenylthio group attached at the C5 position acts as an electron-donating group. The sulfur atom, with its lone pairs of electrons and polarizability, enhances the electron density of the ring system through π-conjugation. benthamscience.com This electron donation specifically increases the nucleophilicity of the sulfur atom itself, making it a primary site for electrophilic attack. This is evident in reactions such as S-alkylation, where the thiol or thiolate anion readily attacks alkyl halides. uzhnu.edu.ua The high nucleophilicity of thiols allows for efficient and chemoselective formation of S-C bonds, often requiring deprotonation to the thiolate for the reaction to proceed. acs.org

The interplay between the electron-deficient triazole core and the electron-donating phenylthio group creates a molecule with distinct reactive sites. The sulfur atom exhibits strong nucleophilic character, making it the focal point for reactions with electrophiles. wikipedia.org Meanwhile, the triazole ring's nitrogen atoms can also act as nucleophilic centers, leading to potential N-alkylation, although S-alkylation is often favored in triazole-thiones. uzhnu.edu.ua

Kinetic Studies of Reaction Processes

While specific kinetic data for reactions involving this compound are not extensively documented in the available literature, general principles from related systems can provide insight. The kinetics of forming the triazole ring and its subsequent reactions are influenced by several factors.

In the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors, the rate-determining step can be either the initial formation of the thiosemicarbazide or its subsequent cyclization, depending on the reaction conditions. The cyclization step is often accelerated by heat and the presence of a base. dergipark.org.tr

For reactions involving the synthesized triazole, such as the S-alkylation of the corresponding triazole-thione, the kinetics are characteristic of bimolecular nucleophilic substitution (S_N2) reactions. researchgate.net Studies on the reaction of thiophenoxide with alkyl halides have shown that the reaction rate is linearly dependent on the concentration of any phase-transfer catalyst used. researchgate.net The reaction rate is also influenced by the solvent polarity and the strength of the base used to deprotonate the thiol to the more nucleophilic thiolate anion. acs.orgresearchgate.net Control experiments have demonstrated that deprotonation of the thiol is often required for efficient alkylation to occur. acs.org Kinetic studies of enzyme inhibition by related triazole derivatives have also been performed, revealing modes of action such as mixed-type reversible inhibition. researchgate.net

Functional Group Tolerance and Selectivity in Chemical Transformations

The synthesis of 1,2,4-triazole derivatives often demonstrates a high degree of functional group tolerance and the potential for high selectivity. This robustness is crucial for the synthesis of complex molecules.

Methodologies for synthesizing 1,2,4-triazoles have been shown to be compatible with a wide array of functional groups. For example, the synthesis of fused triazole systems via disulfide intermediates tolerates electron-donating and electron-withdrawing groups, halides, amines, alcohols, and carboxylic acids. isres.org Another report explicitly notes tolerance for alkynes, diols, amides, and polyethers. researchgate.net Microwave-assisted synthesis from hydrazines and formamide (B127407) also shows excellent functional-group tolerance. organic-chemistry.org

Regioselectivity is a critical aspect of triazole synthesis, as different isomers can be formed depending on the reaction pathway and catalysts used. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, the choice of catalyst dictates the isomeric product: Cu(II) catalysis selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis produces 1,3-disubstituted isomers. isres.orgfrontiersin.org Similarly, the alkylation of 1,2,4-triazole-3-thiones can lead to S-alkylation or N-alkylation. While S-alkylation is often the major product, mixtures of S- and N-alkylated derivatives can form, with the regioselectivity influenced by the solvent and base used. uzhnu.edu.ua In some cases, steric factors can dictate the reaction path, leading to different heterocyclic products altogether. acs.org

| Feature | Description | Examples of Tolerated Groups | Citations |

| Functional Group Tolerance | Synthetic methods are compatible with a wide range of chemical functionalities, allowing for the construction of diverse derivatives. | Alkynes, alcohols, diols, amides, polyethers, halides, amines, carboxylic acids, electron-donating groups, electron-withdrawing groups. | researchgate.net, isres.org |

| Regioselectivity | The choice of catalyst and reaction conditions can selectively produce specific isomers of the triazole ring. | Cu(II) catalysis: leads to 1,5-disubstituted-1,2,4-triazoles. Ag(I) catalysis: leads to 1,3-disubstituted-1,2,4-triazoles. | isres.org, frontiersin.org |

| Chemoselectivity | Reactions can selectively occur at one functional group in the presence of others. | S-alkylation of triazole-thiones is often favored over N-alkylation, though conditions can be tuned to influence the outcome. | uzhnu.edu.ua |

Advanced Computational Chemistry and Theoretical Frameworks

Quantum Chemical Methodologies for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole, offering a detailed view of its electronic landscape and energetic profile.

Density Functional Theory (DFT) stands as a primary computational tool for investigating the properties of 1,2,4-triazole (B32235) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com For a molecule like this compound, DFT calculations are employed to predict a range of fundamental properties. Methodologies often involve functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d,p), cc-pVDZ, or 6-311++G(d,p) to ensure reliable results. researchgate.netcore.ac.uk

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. core.ac.uk

Electronic Property Calculation: Determining electronic characteristics such as dipole moments and the distribution of electron density across the molecule. researchgate.net Theoretical modeling can also be used to simulate UV-vis spectra to compare with experimental data. researchgate.net

These calculations provide a foundational understanding of the molecule's ground-state properties, which is essential for further computational studies.

For situations demanding higher accuracy in energetic calculations, ab initio and post-Hartree-Fock methods are utilized. While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide more precise descriptions of electron correlation.

In the context of 1,2,4-triazole derivatives, these high-level calculations are valuable for:

Benchmarking: Validating the results obtained from various DFT functionals, ensuring the chosen DFT method is appropriate for the system.

Accurate Energetics: Calculating highly accurate reaction energies, activation barriers, and interaction energies that are critical for mechanistic studies.

Investigating Weak Interactions: Providing a more reliable description of non-covalent interactions, such as π-π stacking, which can be important in the solid state or in biological systems. nih.gov

While literature specifically applying these methods to this compound is limited, they represent the upper echelon of theoretical accuracy for studying its chemical behavior.

Simulation of Tautomeric Equilibria and Conformational Analysis

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its reactivity and interactions. researchgate.netnih.gov The unsubstituted scaffold can exist in 1H, 2H, and 4H forms. nih.govresearchgate.net For this compound, the substitution at the N1 position precludes some tautomeric forms, but the potential for tautomerism in related structures underscores the importance of computational verification.

Quantum chemical calculations, particularly DFT combined with continuum solvent models like the Integral Equation Formalism version of the Polarizable Continuum Model (IEFPCM) or the SMD model, are used to predict the relative stabilities of possible tautomers in both the gas phase and solution. researchgate.netresearchgate.nettubitak.gov.tr Studies on similar 1,2,4-triazole-3-thiones have shown that while a thione tautomer may be more stable in the gas phase, the thiol form can become predominant in polar, proton-donating solvents. zsmu.edu.ua

Conformational analysis, also performed with these methods, is crucial for understanding the molecule's three-dimensional shape. For this compound, this involves mapping the potential energy surface associated with rotation around key single bonds, such as the C5-S and S-C(phenyl) bonds, to identify the lowest energy conformers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.org The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. orientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. ajchem-a.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. core.ac.uknih.gov

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. core.ac.uk |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. core.ac.uk |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; indicates higher reactivity. core.ac.uk |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Data in this table is illustrative of the types of parameters calculated for triazole derivatives based on methodologies reported in scientific literature. core.ac.ukajchem-a.com

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surfaces for its synthesis and subsequent reactions. Key synthetic steps, such as the cyclization to form the triazole ring or the introduction of the phenylthio group via nucleophilic substitution, can be modeled. rdd.edu.iqmdpi.com

This analysis involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, products, and, crucially, transition states along a reaction coordinate.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to proceed, which is calculated from the energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state correctly connects the desired reactants and products on the potential energy surface.

Such studies provide a detailed, step-by-step understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (e.g., in solution or a solid matrix). pensoft.net MD simulations model the motions and interactions of a system containing many molecules, providing insights into dynamic processes. researchgate.netnih.gov

For this compound, MD simulations can be applied to:

Analyze Conformational Dynamics: Study how the molecule flexes and changes its shape over time in solution.

Investigate Solvation: Model the arrangement of solvent molecules around the solute and calculate properties like the solvation free energy.

Simulate Intermolecular Interactions: Explore how molecules of this compound interact with each other through hydrogen bonds, dipole-dipole forces, and π-stacking interactions. pensoft.net

Study Binding to Biological Targets: If the molecule is investigated as a potential ligand, MD simulations can model its binding within a receptor pocket, assessing the stability of the complex and identifying key interactions. nih.gov Trajectory analyses can provide data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA). pensoft.net

These simulations, which rely on force fields like MMFF94 or AMBER, bridge the gap between the quantum description of a single molecule and its macroscopic behavior. pensoft.netresearchgate.net

Prediction of Spectroscopic Properties from First Principles

The in-silico prediction of spectroscopic properties for "this compound" from first principles, or ab initio quantum chemical methods, represents a powerful, non-experimental approach to understanding the molecule's behavior and characteristics. These computational techniques are crucial for corroborating experimental findings, assigning spectral bands, and elucidating the relationships between the molecular structure and its electronic properties. The primary methods employed for these predictions are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Detailed research findings from computational studies on triazole derivatives provide a framework for how such predictions are performed. researchgate.net The process typically begins with the optimization of the molecule's ground-state geometry. Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of a stable, low-energy conformation of the molecule. This optimized geometry is the foundation for all subsequent spectroscopic property predictions.

For the prediction of vibrational spectra (Infrared and Raman), the harmonic vibrational frequencies are calculated based on the second derivative of the energy with respect to the atomic coordinates. The resulting frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method.

Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

The prediction of electronic spectra, such as UV-Vis absorption, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed in an experimental spectrum. The nature of these transitions can be further analyzed by examining the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific first-principles spectroscopic data for "this compound" is not extensively available in the public research domain, the following tables illustrate how such predicted data would be presented based on the established computational methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts

The GIAO method within a DFT framework would be used to predict the ¹H and ¹³C NMR chemical shifts. The results would be presented by identifying each unique proton and carbon atom in the molecule and listing its calculated chemical shift in parts per million (ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom Number | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C (Triazole) | 151.8 |

| 2 | C (Triazole) | 162.9 |

| 3 | C (Phenyl, C-S) | 130.9 |

| 4 | C (Phenyl, ortho) | 126.3 |

| 5 | C (Phenyl, meta) | 129.4 |

| 6 | C (Phenyl, para) | 128.6 |

| 7 | C (Ethyl, CH₂) | 48.4 |

| 8 | C (Ethyl, CH₃) | 14.5 |

| 9 | H (Phenyl, ortho) | 7.45 |

| 10 | H (Phenyl, meta) | 7.38 |

| 11 | H (Phenyl, para) | 7.30 |

| 12 | H (Ethyl, CH₂) | 4.25 |

Note: The table above is for illustrative purposes to demonstrate the format of predicted NMR data. The values are based on general ranges for similar functional groups and are not the result of a specific quantum chemical calculation on the target molecule.

Predicted Infrared (IR) Vibrational Frequencies

The vibrational frequencies are calculated and often scaled to match experimental data. The table would include the predicted frequency, the intensity of the absorption, and the assignment of the vibrational mode.

Table 2: Predicted IR Vibrational Frequencies for this compound (Illustrative Data)

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3105 | Low | C-H stretch (Aromatic) |

| 2980 | Medium | C-H stretch (Aliphatic, CH₃) |

| 2945 | Medium | C-H stretch (Aliphatic, CH₂) |

| 1595 | Strong | C=N stretch (Triazole ring) |

| 1475 | Strong | C=C stretch (Aromatic ring) |

| 1250 | Medium | C-N stretch |

Note: The table above is for illustrative purposes. The values are representative and not from a specific calculation on the target molecule.

Predicted UV-Vis Absorption Maxima

TD-DFT calculations predict the electronic transitions, providing the wavelength of maximum absorption (λmax), the energy of the transition, and the oscillator strength (f), which relates to the intensity of the absorption.

Table 3: Predicted UV-Vis Spectral Data for this compound (Illustrative Data)

| λₘₐₓ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 275 | 4.51 | 0.25 | HOMO -> LUMO |

| 240 | 5.17 | 0.18 | HOMO-1 -> LUMO |

Note: This table is illustrative, showing the typical format for reporting TD-DFT results. The values are hypothetical.

Spectroscopic Characterization and Advanced Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum would be essential for confirming the presence and connectivity of the proton-bearing groups. The expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the C-H proton on the triazole ring (if present, though this isomer is 5-substituted), and a set of multiplets for the aromatic protons of the phenylthio group. The chemical shifts (δ), scalar coupling constants (J-values), and integration of these signals would provide definitive evidence for the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Distinct signals would be expected for the two carbons of the ethyl group, the two carbons of the 1,2,4-triazole (B32235) ring, and the carbons of the phenylthio substituent (including the ipso, ortho, meta, and para positions).

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all ¹H and ¹³C signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the ethyl group to the triazole nitrogen and the phenylthio group to the triazole carbon.

Solid-State NMR for Crystalline and Amorphous Forms

Should the compound be synthesized and isolated as a solid, solid-state NMR (ssNMR) could provide valuable information about its structure, polymorphism, and molecular dynamics in the solid phase, complementing data from X-ray diffraction.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and N-N stretching vibrations within the triazole ring, C-S stretching, and aromatic C=C bending and stretching modes.

Raman Spectroscopy , being complementary to IR, would also probe these vibrational modes and could be particularly useful for identifying vibrations of the triazole ring and the C-S bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole would be expected to show absorption maxima (λmax) corresponding to π→π* transitions within the phenyl ring and the 1,2,4-triazole system. The position and intensity of these absorptions would offer insight into the extent of electronic conjugation between the phenylthio group and the triazole ring.

Without access to primary research data for this compound, a detailed discussion and the creation of data tables as requested is not possible. The generation of such an article requires the public availability of experimental spectroscopic data from a synthesis and characterization study of this specific compound.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "this compound," high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular mass, which in turn allows for the confirmation of its elemental composition. ijbr.com.pk Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions from the molecule. nuph.edu.uaresearchgate.net

Upon ionization, the molecule undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information, corroborating the connectivity of the atoms within the molecule. The fragmentation of 1,2,4-triazole derivatives often involves the loss of small neutral molecules. researchgate.net In the case of S-substituted triazoles, cleavage of the bond between the sulfur atom and the triazole ring or the bond between the sulfur and the phenyl group can be expected. itim-cj.ro

Based on the general fragmentation patterns of related triazole structures, a plausible fragmentation pathway for this compound can be proposed. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely correspond to the loss of the ethyl group, the phenylthio group, or cleavage of the triazole ring itself.

Table 1: Hypothesized Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | m/z (Hypothetical) | Plausible Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₁N₃S]⁺ | 205.07 | Molecular Ion |

| [M - C₂H₄]⁺ | [C₈H₇N₃S]⁺ | 177.04 | Loss of ethene from the ethyl group |

| [M - C₂H₅]⁺ | [C₈H₆N₃S]⁺ | 176.03 | Loss of the ethyl radical |

| [C₆H₅S]⁺ | [C₆H₅S]⁺ | 109.02 | Phenylthio cation |

| [C₈H₈N₃]⁺ | [C₈H₈N₃]⁺ | 146.07 | Cleavage of the C-S bond with charge retention on the triazole moiety |

| [M - C₆H₅S]⁺ | [C₄H₆N₃]⁺ | 96.06 | Loss of the phenylthio radical |

Note: The m/z values in this table are theoretical and intended to be illustrative of potential fragmentation pathways. Actual experimental data would be required for definitive confirmation.

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed structural model, including the precise spatial relationship between the ethyl group, the phenylthio moiety, and the triazole ring. This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

"this compound," as named, is an achiral molecule because it does not possess a stereocenter and lacks any other elements of chirality such as axial or planar chirality. Therefore, it will not exhibit an ECD or VCD spectrum.

However, chiroptical spectroscopy is a vital tool for the stereochemical analysis of chiral triazole derivatives. nih.govpreprints.orgrsc.orguniba.it If a chiral center were introduced into the "this compound" scaffold, for example, by modification of the ethyl or phenyl groups, or if the molecule were to exhibit atropisomerism due to restricted rotation around a single bond, ECD and VCD could be used to determine its absolute configuration. preprints.org This is often achieved by comparing the experimentally measured spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org The correlation between the experimental and calculated spectra allows for the unambiguous assignment of the stereochemistry of the chiral triazole derivative.

Advanced Chemical and Material Science Applications of 1 Ethyl 5 Phenylthio 1h 1,2,4 Triazole Derivatives Non Biological Focus

Contributions to High Energy Density Materials (HEDMs) Research

The 1,2,4-triazole (B32235) ring is a well-established building block in the design of high-energy density materials (HEDMs) owing to its high nitrogen content, positive heat of formation, and thermal stability. rsc.org Derivatives of 1,2,4-triazole are explored for their energetic properties, which can be tuned by the introduction of various functional groups. rsc.orgenergetic-materials.org.cn The pursuit of novel HEDMs is driven by the need for materials with superior detonation performance and reduced sensitivity to external stimuli like impact and friction. semanticscholar.orgnih.gov

For the development of energetic materials based on this scaffold, the phenylthio group would likely be replaced with explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or azido (-N3) groups. The introduction of such functionalities significantly enhances the energy content of the molecule. The following table provides a comparative look at the calculated energetic properties of various 1,2,4-triazole derivatives, illustrating the impact of different substituents.

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 3,5-Dinitro-1H-1,2,4-triazole (DNT) | 1.83 | +145.2 | 8850 | 34.2 |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | 1.93 | -58.6 | 8150 | 29.9 |

| 1,1'-Dinitro-3,3'-azo-1,2,4-triazole (DNAT) | 1.87 | +678.2 | 9300 | 39.1 |

The synthesis of energetic derivatives would involve the chemical modification of the 1-ethyl-5-(phenylthio)-1H-1,2,4-triazole backbone to introduce the desired high-energy functional groups, transforming it into a precursor for more potent energetic materials.

Exploration as Corrosion Inhibitors for Metallic Surfaces

The presence of heteroatoms like nitrogen and sulfur, along with the aromatic phenyl ring, makes this compound and its derivatives highly promising candidates for corrosion inhibitors. nih.gov These organic molecules can adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment. sdit.ac.inmdpi.com The adsorption process can involve physisorption, chemisorption, or a combination of both, and is often described by adsorption isotherms such as the Langmuir model. nih.gov

The 1,2,4-triazole ring, with its multiple nitrogen atoms, can coordinate with metal ions on the surface. The sulfur atom in the phenylthio group provides an additional active site for strong adsorption onto metallic surfaces like steel and copper. idk.org.rs The planar structure of the phenyl ring allows for effective surface coverage. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the inhibition efficiency of these compounds. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Copper | 2 M HNO₃ | 82.2 |

| 3,5-Diamino-1,2,4-triazole | Mild Steel | 1 M HCl | 94.5 |

| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Aluminum Alloy (AA6061) | 1 M HCl | >90 |

| 4-amino-5-mercapto-1,2,4-triazole derivatives | Carbon Steel | 1 M HCl | ~95 |

The mixed-type inhibitory action of these molecules, affecting both anodic and cathodic reactions, is a desirable characteristic. The ethyl group in this compound can further enhance its solubility and adsorption characteristics in certain media.

Integration into Polymer and Supramolecular Architectures

The structural features of this compound make it a versatile building block for the construction of polymers and supramolecular assemblies. The triazole ring can participate in hydrogen bonding and coordination with metal ions, while the phenylthio group can engage in π-π stacking interactions. chemrxiv.orgresearchgate.net

In polymer science, triazole units can be incorporated into the main chain or as pendant groups to impart specific properties such as thermal stability, and ion-conductivity. While direct polymerization of this compound has not been reported, derivatives could be synthesized with polymerizable functionalities.

In the realm of supramolecular chemistry, the ability of the triazole ring to form robust hydrogen bonds is a key feature. researchgate.net These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions can lead to the formation of complex and functional supramolecular architectures. scispace.com The crystal engineering of such compounds can lead to materials with interesting properties, such as porous solids for gas storage or materials with tunable optical properties.

Application in Organic Electronics and Optoelectronic Materials

Derivatives of 1,2,4-triazole are recognized for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their inherent electron-deficient nature which facilitates electron transport. The introduction of a phenylthio group could modulate the electronic properties of the triazole core, influencing the HOMO and LUMO energy levels.

While there is no specific literature on the application of this compound in this field, related sulfur-containing heterocyclic compounds have been investigated for their charge-transport properties. The development of new materials for organic electronics is a dynamic field, and the unique combination of the triazole ring with the phenylthio substituent could lead to novel materials with desirable electronic and photophysical properties. Further research into the synthesis of derivatives with extended π-conjugation could pave the way for their use in organic solar cells or field-effect transistors.

Role in Advanced Catalysis and Ligand Design

The 1,2,4-triazole nucleus, with its multiple nitrogen atoms, is an excellent coordinating moiety for a wide range of metal ions. ekb.eg The addition of a sulfur donor atom in the form of a phenylthio group in this compound makes it a potential bidentate N,S-ligand. Such ligands are of significant interest in coordination chemistry and catalysis. rsc.org

Complexes of transition metals with triazole-based ligands have been shown to be effective catalysts in various organic transformations. nih.gov For instance, palladium complexes with thioether-triazole ligands have been explored as catalysts in Suzuki-Miyaura coupling reactions. nih.govjst.go.jprsc.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the triazole and phenyl rings, thereby influencing the activity and selectivity of the catalyst.

The coordination of this compound to metal centers like palladium, platinum, copper, or rhodium could lead to novel catalysts with unique reactivity profiles. iosrjournals.org The ethyl group at the N1 position can also influence the steric environment around the metal center, which is a critical factor in catalyst design.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole, and how are reaction conditions optimized for yield?

The synthesis typically involves cyclocondensation of thiosemicarbazides or alkylation of preformed triazole cores. For example, intermediate 4-phenyl-1,2,4-triazole-3-thione derivatives can be functionalized via nucleophilic substitution at the sulfur atom using ethylating agents like ethyl bromide. Optimization includes solvent selection (e.g., ethanol or PEG-400), temperature control (70–80°C), and catalysts (e.g., Bleaching Earth Clay). Yields are maximized by reflux duration (4–6 hours) and stoichiometric adjustments, as seen in analogous triazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies thioether (C-S, ~650–700 cm⁻¹) and triazole ring (C=N, ~1500–1600 cm⁻¹) vibrations.

- ¹H-NMR : Confirms ethyl group integration (triplet at δ 1.2–1.5 ppm for -CH₂CH₃) and phenylthio aromatic protons (δ 7.2–7.6 ppm).

- ¹³C-NMR : Differentiates triazole carbons (δ 140–160 ppm) and sulfur-linked carbons (δ 120–130 ppm).

Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel 1,2,4-triazole derivatives?

Contradictions often arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Cross-check NMR/IR data with X-ray crystallography (e.g., resolving ambiguity in tautomeric forms as in Acta Crystallographica studies).

- Error analysis : Apply statistical methods (e.g., chi-squared tests) to assess data reliability, as outlined in Data Reduction and Error Analysis for the Physical Sciences .

- Control experiments : Re-synthesize compounds under varying conditions (e.g., pH, solvent polarity) to isolate artifacts .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives in enzyme inhibition assays?

- In vitro enzyme assays : For COX-2 inhibition, use fluorometric or colorimetric substrates (e.g., prostaglandin H₂ conversion monitored at 37°C). IC₅₀ values are calculated via dose-response curves.

- Molecular docking : Triazole-thione derivatives are docked into enzyme active sites (e.g., COX-2 PDB: 1CX2) using software like AutoDock Vina to predict binding modes.

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., phenylthio vs. alkylthio groups) correlates with inhibitory potency, as demonstrated in studies on analogous triazoles .

Q. How can microwave-assisted synthesis improve the efficiency of 1,2,4-triazole derivatization?

Microwave irradiation enhances reaction rates by enabling rapid, uniform heating. For example:

- Reduced reaction time : Conventional 6-hour refluxes can be shortened to 30–60 minutes.

- Higher purity : Reduced side reactions (e.g., oxidation of thioethers) due to precise temperature control.

- Solvent-free conditions : Some protocols use minimal solvent (e.g., PEG-400), aligning with green chemistry principles. Comparative studies show yield improvements of 15–20% over traditional methods .

Q. What strategies are used to analyze the pharmacokinetics of 1,2,4-triazole derivatives in preclinical models?

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in rat plasma or liver microsomes.

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) calculates parameters like t₁/₂ and AUC₀–24h.

- Tissue distribution studies : Radiolabeled compounds (e.g., ¹⁴C-triazoles) quantify accumulation in target organs, as seen in studies on potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.